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Compound of Interest

Compound Name: 19-Epi-scholaricine

Cat. No.: B14021939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 19-
Epi-scholaricine, an indole alkaloid isolated from the medicinal plant Alstonia scholaris. This
document details the general methodologies for isolation and characterization, presents a
representative summary of expected spectroscopic data, and illustrates the analytical workflow.

Introduction

19-Epi-scholaricine is a bioactive indole alkaloid that has garnered interest for its potential
pharmacological activities. It is a stereocisomer of scholaricine, also found in Alstonia scholaris.
The precise structural elucidation of such natural products is paramount for understanding their
structure-activity relationships and for further drug development. This is achieved through a
combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

The isolation and spectroscopic analysis of 19-Epi-scholaricine from Alstonia scholaris
typically involves the following key steps.

Isolation of 19-Epi-scholaricine

A general protocol for the isolation of indole alkaloids from the leaves of Alstonia scholaris,
including 19-Epi-scholaricine, is as follows:
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» Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a suitable
solvent, typically methanol or ethanol, at room temperature. The extraction is usually
repeated multiple times to ensure a high yield.

o Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning
process to separate the alkaloids from other constituents. The extract is dissolved in an
acidic aqueous solution (e.g., 5% HCI), which protonates the basic nitrogen atoms of the
alkaloids, making them water-soluble. The neutral and acidic compounds are removed by
extraction with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified
(e.g., with NH40OH to pH 9-10) to deprotonate the alkaloids, which are subsequently
extracted with an organic solvent like dichloromethane or chloroform.

o Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a
series of chromatographic techniques for the isolation of individual compounds. This typically
involves:

o Column Chromatography: Initial separation is often performed on a silica gel column using
a gradient elution system of increasing polarity (e.g., a mixture of hexane and ethyl
acetate, followed by ethyl acetate and methanol).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
target compound are further purified using preparative HPLC, often on a C18 column with
a mobile phase such as methanol-water or acetonitrile-water, to yield pure 19-Epi-
scholaricine.

Spectroscopic Analysis

The purified 19-Epi-scholaricine is then subjected to spectroscopic analysis for structural
elucidation and confirmation.

 NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCI3 or
CD30D). A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g.,
400 MHz or higher):

o 1H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14021939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 13C NMR and DEPT: To determine the chemical shifts of all carbon atoms and to
differentiate between CH3, CH2, CH, and quaternary carbons.

o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC
(Heteronuclear Single Quantum Coherence) correlates directly bonded protons and
carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range
correlations between protons and carbons (2-3 bonds), which is crucial for assembling the
molecular skeleton.

o Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray
ionization (ESI), is employed to determine the accurate mass of the molecular ion, which
allows for the determination of the molecular formula.

Spectroscopic Data Presentation

The following tables summarize the expected *H and 3C NMR spectroscopic data for 19-Epi-
scholaricine. Please note that this is a representative dataset based on the analysis of similar
indole alkaloids, as a publicly available, comprehensive raw dataset for 19-Epi-scholaricine
could not be located.

Table 1: Representative *H NMR Data for 19-Epi-scholaricine (in CDClIsz, 400 MHz)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/product/b14021939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14021939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Position o (ppm) Multiplicity J (Hz)
1-NH ~8.0 brs

3 ~4.0 m

5a ~2.8 m

5B ~2.5 m

6a ~2.2 m

6[3 ~1.9 m

9 ~7.5 d 7.8
10 ~7.1 t 7.5
11 ~7.2 t 7.6
12 ~7.4 d 8.0
1l4a ~2.0 m

143 ~1.8 m

15 ~3.5 m

18 ~1.2 d 6.5
19 ~4.1 q 6.5
21a ~3.2 m

213 ~2.9 m

OMe ~3.8 S

Table 2: Representative 13C NMR Data for 19-Epi-scholaricine (in CDCls, 100 MHz)
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Position o (ppm) DEPT
2 ~135.0 C

3 ~55.0 CH
5 ~52.0 CH:z
6 ~25.0 CH:z
7 ~110.0 C

8 ~128.0 C

9 ~120.0 CH
10 ~122.0 CH
11 ~125.0 CH
12 ~112.0 CH
13 ~145.0 C
14 ~35.0 CH:z
15 ~45.0 CH
16 ~170.0 C
18 ~20.0 CHs
19 ~70.0 CH
20 ~130.0 C
21 ~60.0 CH2
OMe ~53.0 CHs

Mass Spectrometry Data:

o Molecular Formula: C20H24N204

» Molecular Weight: 356.42 g/mol
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e HR-ESI-MS: Expected [M+H]* ion at m/z 357.1758.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis

of 19-Epi-scholaricine.
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Caption: General workflow for the isolation and structural elucidation of 19-Epi-scholaricine.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 19-Epi-scholaricine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14021939#19-epi-scholaricine-spectroscopic-data-
nmr-ms-analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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